molecular formula C20H24N2O2 B2802537 N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 954047-11-1

N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Cat. No.: B2802537
CAS No.: 954047-11-1
M. Wt: 324.424
InChI Key: QSOVSHPMTITGAB-UHFFFAOYSA-N
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Description

N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a morpholine ring substituted with a phenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves the reaction of 2-phenylmorpholine with a suitable benzoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity or receptor antagonism, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-phenylmorpholino)propyl)benzamide
  • 2-Bromo-N-(3-morpholin-4-yl-propyl)-benzamide
  • 3,4-dichloro-N-[3-(2-phenyl-4-morpholinyl)propyl]benzamide

Uniqueness

N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is unique due to its specific substitution pattern on the morpholine ring and the benzamide moiety. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(18-10-5-2-6-11-18)21-12-7-13-22-14-15-24-19(16-22)17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOVSHPMTITGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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